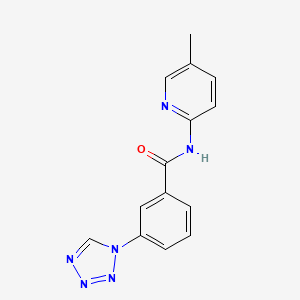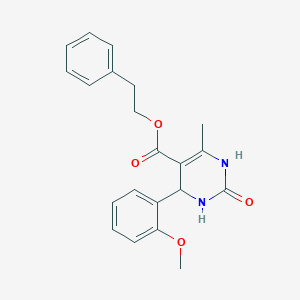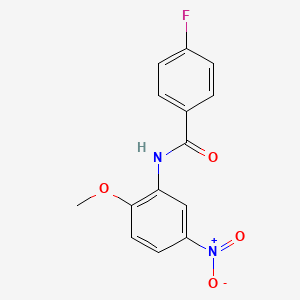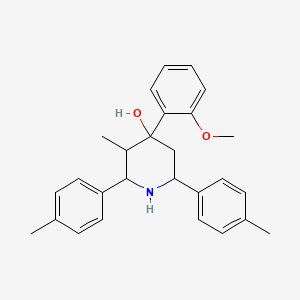![molecular formula C14H21ClN2O2 B4994301 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models. In addition, this compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand how it modulates various signaling pathways in the body. Finally, future studies could focus on improving the solubility and bioavailability of this compound, in order to maximize its potential therapeutic benefits.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. While there are limitations to using this compound in lab experiments, its well-established synthesis method and potential therapeutic benefits make it a promising compound for future research.
Synthesis Methods
The synthesis of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride involves the reaction of 1-methylpiperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain this compound hydrochloride. The synthesis of this compound has been reported in various research articles and is a well-established method.
Scientific Research Applications
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
2-(3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-4-3-5-13(10-12)18-11-14(17)16-8-6-15(2)7-9-16;/h3-5,10H,6-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLYEXADUQLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)


![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)


![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)